Methacholine bromide

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le bromure de méthacholine peut être synthétisé par estérification de la β-méthylcholine avec l'anhydride acétique. La réaction implique généralement les étapes suivantes :

Formation de β-méthylcholine : Ceci est réalisé par la réaction de la triméthylamine avec l'acide β-chloropropionique.

Estérification : La β-méthylcholine est ensuite estérifiée avec l'anhydride acétique pour former la méthacholine.

Méthodes de production industrielle : La production industrielle de bromure de méthacholine implique des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le bromure de méthacholine subit principalement des réactions d'hydrolyse et d'estérification. Il est susceptible d'être hydrolysé par l'acétylcholinestérase, qui décompose la liaison ester .

Réactifs et conditions courantes :

Hydrolyse : Le bromure de méthacholine peut être hydrolysé en utilisant de l'eau ou des acides dilués.

Estérification : Le processus d'estérification implique l'anhydride acétique et la β-méthylcholine.

Principaux produits :

Hydrolyse : L'hydrolyse du bromure de méthacholine entraîne la formation de β-méthylcholine et d'acide acétique.

4. Applications de la recherche scientifique

Le bromure de méthacholine est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :

5. Mécanisme d'action

Le bromure de méthacholine agit comme un agoniste non sélectif des récepteurs muscariniques. Il se lie aux récepteurs muscariniques des poumons, ce qui entraîne une bronchoconstriction. Cet effet est plus prononcé chez les patients asthmatiques, ce qui le rend utile à des fins diagnostiques . Le composé ne traverse pas la barrière hémato-encéphalique en raison de sa structure d'amine quaternaire chargée .

Composés similaires :

Acétylcholine : La structure chimique de la méthacholine est identique à celle de l'acétylcholine, mais avec un groupe méthyle sur le carbone bêta.

Carbachol : Un autre agoniste des récepteurs muscariniques, mais avec un groupe carbamate au lieu d'un groupe ester.

Béthanechol : Similaire à la méthacholine, mais utilisé principalement pour la rétention urinaire et non pour l'hyperréactivité bronchique.

Unicité : Le groupe β-méthyle unique du bromure de méthacholine confère une sélectivité envers les récepteurs muscariniques par rapport aux récepteurs nicotiniques . Cette sélectivité le rend particulièrement utile dans les tests diagnostiques pour l'asthme et autres affections respiratoires .

Applications De Recherche Scientifique

Clinical Applications

Methacholine Challenge Testing (MCT)

The most prominent application of methacholine bromide is in the methacholine challenge test (MCT) , which assesses airway hyperresponsiveness (AHR). This test is crucial for diagnosing asthma and differentiating it from other respiratory conditions. During the test, patients inhale increasing concentrations of methacholine, and the resulting changes in lung function are measured, typically through forced expiratory volume (FEV1) assessments.

- Diagnostic Utility : MCT is widely recognized for its sensitivity in detecting asthma. A decrease in FEV1 by 20% or more following inhalation indicates significant AHR, confirming a diagnosis of asthma .

- Research Applications : Beyond diagnostics, MCT is employed in research to study the pathophysiology of asthma and other airway diseases. It helps evaluate new therapeutic agents by measuring their effectiveness in mitigating methacholine-induced bronchoconstriction .

Research Applications

Investigating Airway Responsiveness

This compound serves as a key tool in various research studies aimed at understanding airway responsiveness and the mechanisms underlying respiratory diseases:

- Pathophysiological Studies : Research has utilized methacholine to explore the mechanisms of AHR in conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Studies indicate that while methacholine testing is primarily used for asthma, it can also provide insights into other respiratory disorders .

- Therapeutic Efficacy Assessment : Methacholine challenge tests are integral in clinical trials for new asthma treatments. By measuring changes in AHR pre- and post-treatment, researchers can assess the effectiveness of new pharmacological interventions .

Case Studies

Several case studies highlight the effectiveness of this compound in both clinical and research settings:

- Asthma Diagnosis : In a cohort study involving children with suspected asthma, MCT was pivotal in confirming diagnoses that were not evident through standard clinical assessments. The study demonstrated that a significant percentage of participants exhibited AHR when subjected to methacholine challenges .

- Bronchodilator Response : Another study investigated the bronchodilator response following methacholine-induced bronchoconstriction. It found that specific indices derived from MCT could predict acute asthma exacerbations effectively, emphasizing the prognostic value of methacholine testing in managing asthma .

Comparative Pharmacology

Methacholine's pharmacological profile has been compared with other agents used in similar testing scenarios:

| Agent | Mechanism | Clinical Use |

|---|---|---|

| This compound | Muscarinic receptor agonist | Asthma diagnosis via MCT |

| Ipratropium Bromide | Anticholinergic | Bronchodilation during MCT |

| Salbutamol | Beta-2 adrenergic agonist | Relief from bronchoconstriction post-MCT |

This table illustrates how this compound fits into a broader pharmacological context, emphasizing its unique role as a provocateur in diagnostic testing.

Mécanisme D'action

Methacholine bromide acts as a non-selective muscarinic receptor agonist. It binds to muscarinic receptors in the lungs, leading to bronchoconstriction. This effect is more pronounced in patients with asthma, making it useful for diagnostic purposes . The compound does not cross the blood-brain barrier due to its charged quaternary amine structure .

Comparaison Avec Des Composés Similaires

Acetylcholine: The chemical structure of methacholine is identical to acetylcholine but with a methyl group on the beta carbon.

Carbachol: Another muscarinic receptor agonist, but with a carbamate group instead of an ester group.

Bethanechol: Similar to methacholine but used primarily for urinary retention and not for bronchial hyperreactivity.

Uniqueness: Methacholine bromide’s unique β-methyl group provides selectivity towards muscarinic receptors compared to nicotinic receptors . This selectivity makes it particularly useful in diagnostic tests for asthma and other respiratory conditions .

Activité Biologique

Methacholine bromide is a synthetic derivative of acetylcholine, primarily known for its role as a non-specific muscarinic acetylcholine receptor (mAChR) agonist. It is extensively used in clinical settings to assess airway hyperresponsiveness (AHR) and plays a significant role in the diagnosis of asthma and other respiratory conditions. This article delves into the biological activity of this compound, including its mechanisms of action, clinical applications, and relevant research findings.

Methacholine exerts its effects by binding to muscarinic acetylcholine receptors, particularly the M3 subtype, which are predominantly located on airway smooth muscle cells. The activation of these receptors leads to:

- Bronchoconstriction : Methacholine induces contraction of airway smooth muscle, resulting in narrowing of the airways. This effect is more pronounced in individuals with asthma or AHR due to heightened sensitivity to cholinergic stimuli .

- Release of Pro-inflammatory Cytokines : Activation of M3 receptors may also stimulate the release of pro-inflammatory cytokines, contributing to airway inflammation and hyperresponsiveness .

- Inhibition of Neuronal Acetylcholine Release : Through M2 receptor activation, methacholine can inhibit the release of acetylcholine from presynaptic neurons, modulating bronchoconstriction responses .

Clinical Applications

This compound is primarily utilized in the methacholine challenge test , a diagnostic procedure for assessing AHR. The test involves administering increasing concentrations of methacholine via inhalation and measuring the resultant decrease in forced expiratory volume in 1 second (FEV1). Key parameters assessed include:

- PC20 : The provocative concentration of methacholine that causes a 20% decrease in FEV1 from baseline.

- Dose-Response Slope (DRS) : Represents the relationship between methacholine dose and FEV1 decline.

- Continuous Indices of Responsiveness (CIR) : Measures such as percentage decline from baseline FEV1 after methacholine administration .

Research Findings

Numerous studies have explored the biological activity and clinical implications of this compound. Below are some significant findings:

Case Studies

- Asthma Diagnosis : A cohort study involving 500 patients demonstrated that those with a PC20 ≤ 4 mg/mL were more likely to be diagnosed with asthma compared to those with higher values. The test effectively differentiated between asthmatic and non-asthmatic individuals based on their bronchial reactivity .

- COPD Progression : In a longitudinal study tracking 5,000 smokers over five years, baseline methacholine reactivity was found to predict changes in lung function independent of smoking status. Smokers who maintained high reactivity experienced significant declines in lung function compared to those who quit smoking .

Propriétés

IUPAC Name |

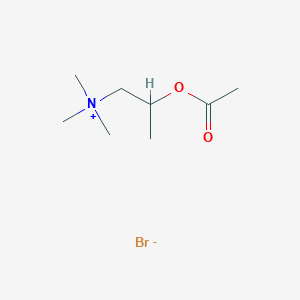

2-acetyloxypropyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2.BrH/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVPLEUBMWUYIB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883364 | |

| Record name | 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-31-3 | |

| Record name | Methacholine bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacholine bromide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacholine bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACHOLINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73AI9718D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.